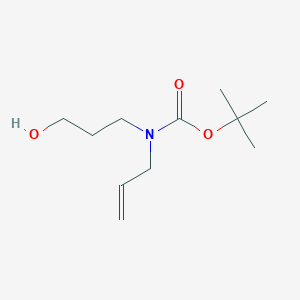![molecular formula C15H24O3 B12441253 {[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene](/img/structure/B12441253.png)
{[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methoxymethoxy group and a dimethylbutoxy group
Méthodes De Préparation
The synthesis of {[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene typically involves multiple steps. One common synthetic route begins with the preparation of the intermediate compounds, such as 1-bromo-3-[(methoxymethoxy)methyl]benzene . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
{[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing substituents on the benzene ring. Common reagents for these reactions include halides and alkoxides.
Applications De Recherche Scientifique
{[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene has several applications in scientific research:
Biology: The compound may be utilized in the study of biological pathways and interactions due to its unique structure and reactivity.
Medicine: Research into potential pharmaceutical applications includes investigating its effects on specific biological targets and pathways.
Industry: The compound’s properties make it suitable for use in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of {[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
{[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene can be compared with other similar compounds, such as:
- 1-Bromo-3-[(methoxymethoxy)methyl]benzene
- 1-(Methoxymethoxy)-2,3-Dimethylbenzene
- 2,3-Dimethoxybenzamide
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications
Propriétés
Formule moléculaire |
C15H24O3 |
|---|---|
Poids moléculaire |
252.35 g/mol |
Nom IUPAC |
[3-(methoxymethoxy)-2,3-dimethylbutoxy]methylbenzene |
InChI |
InChI=1S/C15H24O3/c1-13(15(2,3)18-12-16-4)10-17-11-14-8-6-5-7-9-14/h5-9,13H,10-12H2,1-4H3 |
Clé InChI |
LRNYVSCKLFJGBW-UHFFFAOYSA-N |
SMILES canonique |
CC(COCC1=CC=CC=C1)C(C)(C)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



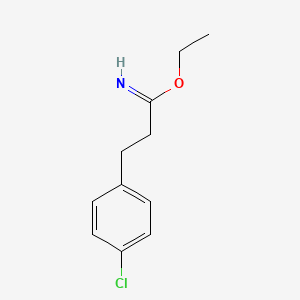

![1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12441207.png)


![1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12441230.png)
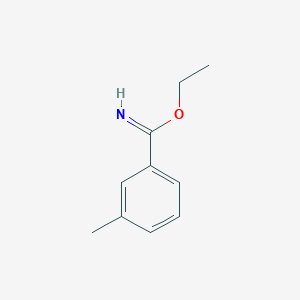
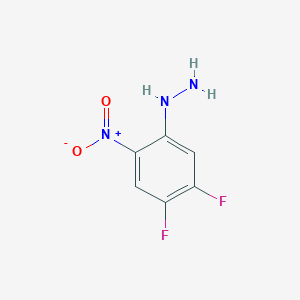

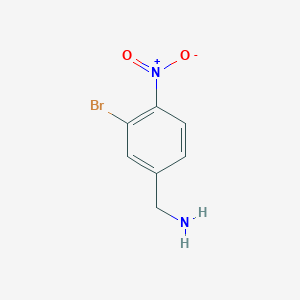
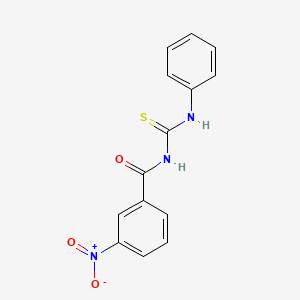
![methyl (3S,6S)-3,4,5-trihydroxy-6-[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B12441266.png)
